4-methoxy-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine
Description
The compound 4-methoxy-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine (hereafter referred to as the target compound) is a heterocyclic hybrid featuring a benzothiazole core linked via an amine group to a 1,3,4-oxadiazole ring substituted with a 2-methoxyphenyl moiety.
Properties
IUPAC Name |
N-(4-methoxy-1,3-benzothiazol-2-yl)-5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O3S/c1-22-11-7-4-3-6-10(11)15-20-21-16(24-15)19-17-18-14-12(23-2)8-5-9-13(14)25-17/h3-9H,1-2H3,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKUZENLLVMYPPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NC3=NN=C(O3)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-methoxy-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 354.4 g/mol. Its structural features include a benzothiazole core linked to an oxadiazole moiety, which is known for its diverse biological activities.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 Value (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.63 | |
| A549 (Lung Cancer) | 0.12 - 2.78 | |
| HeLa (Cervical Cancer) | 0.65 - 2.41 |
The compound exhibited higher potency than standard chemotherapeutics like doxorubicin in some cases, indicating its potential as an effective anticancer agent.
The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis in cancer cells. Flow cytometry analyses revealed that treatment with the compound led to increased levels of p53 and caspase-3 cleavage, suggesting activation of apoptotic pathways .
Anti-inflammatory Activity
In addition to its anticancer properties, the compound has shown promise as an anti-inflammatory agent. Research indicates that it can significantly inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in various cellular models . This dual action may enhance its therapeutic profile for conditions where inflammation and cancer coexist.
Case Studies
A notable study involved the synthesis of several benzothiazole derivatives, including the target compound. These derivatives were evaluated for their biological activities across multiple cancer cell lines and inflammatory models. The results indicated that modifications to the benzothiazole nucleus could enhance both anticancer and anti-inflammatory activities .
Comparison with Similar Compounds
Key Structural Features:
- Benzothiazole moiety: Known for its role in medicinal chemistry, particularly in targeting amyloid-β in Alzheimer’s disease .
- 1,3,4-Oxadiazole ring : Imparts metabolic stability and enhances binding affinity in enzyme inhibition .
Comparison with Structural Analogs
Antiproliferative Oxadiazole Derivatives
Compounds with the 5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl group demonstrate notable antiproliferative activity:
- N-(2-Methoxyphenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine (4b) : Exhibited a mean growth percent (GP) of 45.20 across 60 NCI cancer cell lines .
- 4-{5-[(2-Methoxyphenyl)amino]-1,3,4-oxadiazol-2-yl} phenol (4c): Showed a GP of 56.73, indicating moderate cytotoxicity .
Comparison: The target compound’s benzothiazole moiety may enhance DNA intercalation or kinase inhibition compared to the phenol or chlorophenyl groups in 4b/4c, though direct cytotoxicity data are needed.
Thymidine Phosphorylase Inhibitors
Hydrazone-clubbed oxadiazoles, such as (Z)-N’-(4-hydroxy-3,5-dimethoxybenzylidene)-4-(5-(4-isocyanophenyl)-1,3,4-oxadiazol-2-yl)benzohydrazide (78), demonstrated 30-fold higher inhibition of thymidine phosphorylase than the standard drug 7-deazaxanthin .
Neuroprotective Benzothiazole-Oxadiazole Hybrids
Benzothiazole derivatives like 2-[[[5-[(4-methoxyphenylmethyl)thio]-1,3,4-oxadiazol-2-yl]methyl]thio]benzothiazole exhibited 87.7% cell viability in neuroprotection assays, comparable to the reference compound EGCG .
Comparison : Replacing the thioether linker in these analogs with an amine group (as in the target compound) could modulate blood-brain barrier penetration or oxidative stability.
Structural Analogs with Modified Heterocycles
- 5-(2-Methoxyphenyl)-N-(1-methyl-1H-benzo[d]imidazol-2-yl)-1,3,4-oxadiazol-2-amine (Entry 146) : This analog substitutes benzothiazole with benzimidazole, achieving 93% purity in synthesis .
- N-(4-methoxyphenyl)-4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-amine : Features an imidazothiazole-thiazole scaffold with a molecular weight of 342.44 g/mol .
Comparison : The target compound’s benzothiazole-oxadiazole combination may offer superior π-π stacking interactions in enzyme binding compared to benzimidazole or imidazothiazole derivatives.
Tabulated Comparison of Key Analogs
Q & A
Q. Table 1. Key Synthetic Parameters for Oxadiazole Cyclization
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
